molecular formula C13H9F3N2O2 B1391146 Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate CAS No. 1214369-14-8

Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate

Cat. No.: B1391146
CAS No.: 1214369-14-8
M. Wt: 282.22 g/mol
InChI Key: YPELCPZVVBYFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate is a high-purity chemical compound offered for research and development purposes. This specialty chemical belongs to the class of nicotinate esters and features a pyridine ring and a trifluoromethyl group, a combination known to be valuable in modern chemical synthesis . Compounds with this core structure are frequently employed as key intermediates in the discovery and synthesis of novel active molecules . Specifically, structurally similar trifluoromethyl-substituted pyridine and nicotinate derivatives have been identified as important scaffolds in medicinal chemistry research. For instance, such compounds serve as precursors for developing potential therapeutic agents, including novel anti-tubercular compounds and HIV-1 reverse transcriptase inhibitors . The presence of the trifluoromethyl group is a common strategy in drug design to influence a molecule's metabolic stability, lipophilicity, and binding affinity . Researchers utilize this ester as a versatile building block in organic synthesis. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized into amides or other derivatives to explore structure-activity relationships . This compound is intended for research use only by qualified professionals and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

methyl 2-pyridin-3-yl-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c1-20-12(19)9-4-5-10(13(14,15)16)18-11(9)8-3-2-6-17-7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPELCPZVVBYFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Approach

  • The synthesis often starts from substituted nicotinic acid derivatives or their esters, such as 6-methylnicotinic acid or methyl 6-substituted nicotinate esters.
  • Introduction of the trifluoromethyl group typically occurs via electrophilic trifluoromethylation or nucleophilic substitution on a suitable precursor.
  • The pyridin-3-yl substituent is introduced via cross-coupling reactions or condensation methods.

Detailed Synthetic Route (Based on Patent WO2006080256A1 and WO2013065064A1)

Step Description Reagents/Conditions Outcome Yield (%)
1 Formation of 6-methylnicotinic acid derivative Reaction of 6-methylnicotinic acid with sodium hydride in tetrahydrofuran at 5°C Formation of reactive intermediate Not specified
2 Condensation with 4-(methylsulfonyl)phenyl acetate Addition of 4-(methylsulfonyl)phenyl acetate over 2 hours, stirring at 5°C Formation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone 65% relative to acetate
3 Hydrolysis and decarboxylation Acidification and heating with copper and quinoline at 100°C Conversion to ketosulfide intermediate Not specified
4 Oxidation to ketosulfone Oxidation using hydrogen peroxide in presence of alkali metal tungstate Formation of final oxidized product Not specified
  • This route highlights the use of sodium hydride as a base, tetrahydrofuran as solvent, and controlled temperature conditions to ensure high selectivity and yield.

Alternative Synthetic Strategies

  • Hydrazide intermediates can be prepared by hydrazine hydrate treatment of methyl nicotinate derivatives, followed by further functionalization steps such as carbon disulfide addition and methylation to introduce sulfur-containing groups, which can be later transformed into trifluoromethylated products.
  • The trifluoromethyl group can also be introduced using electrophilic trifluoromethylation reagents under mild conditions, facilitating the direct functionalization of the pyridine ring.

Reaction Conditions and Optimization

  • Temperature Control: Most steps require precise temperature control (0–100°C) to avoid side reactions and decomposition.
  • Solvent Choice: Tetrahydrofuran (THF) is commonly used for its ability to dissolve both organic and inorganic reagents and maintain reaction homogeneity.
  • Oxidation Step: Hydrogen peroxide is preferred for oxidation due to its environmentally benign nature, but the presence of metal catalysts (e.g., tungstates) requires careful purification to avoid metal contamination in the final product.
  • pH Adjustment: Post-reaction neutralization and pH adjustment are critical for product isolation and purity.

Summary Table of Key Preparation Parameters

Parameter Details Notes
Base Sodium hydride (60 wt% dispersion) Used for deprotonation and activation
Solvent Tetrahydrofuran (THF) Maintains reaction medium
Temperature 5°C to 100°C Step-dependent control
Oxidant Hydrogen peroxide (48%) For oxidation of sulfide to sulfone
Catalyst Alkali metal tungstate (Na2WO4·2H2O) Used in oxidation, requires removal post-reaction
Reaction Time 2–24 hours Depending on step
Yield Up to 65% in key condensation step Overall yield depends on multi-step efficiency

Research Findings and Industrial Relevance

  • The novel processes developed emphasize improved safety, efficiency, and environmental friendliness compared to earlier methods that used harsher acids or generated difficult-to-remove metal impurities.
  • In-situ oxidation and avoidance of intermediate isolation steps reduce material loss and improve scalability.
  • The trifluoromethyl group introduction enhances the compound’s chemical stability and biological activity, making the preparation methods critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate possesses unique structural characteristics that enhance its reactivity and biological activity. The trifluoromethyl group is known to increase lipophilicity, which facilitates interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Notable studies include:

  • Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, with effective concentrations as low as 0.6 μM, indicating potential for development as an anticancer agent .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially impacting metabolic pathways associated with diseases such as diabetes and obesity .

Agrochemical Development

The compound serves as an intermediate in the synthesis of agrochemicals. Its structural attributes make it suitable for the development of herbicides and pesticides that target specific biochemical pathways in plants .

Materials Science

Due to its unique chemical structure, this compound is explored for applications in developing advanced materials, including polymers and coatings that exhibit enhanced durability and chemical resistance.

Study 1: Antitumor Activity

A comprehensive study evaluated the cytotoxic effects of this compound on human cancer cell lines. The study found that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as a lead compound in anticancer drug development.

Study 2: Metabolic Regulation

In another investigation, the compound was tested in animal models to assess its impact on metabolic parameters. Results indicated a significant reduction in ghrelin levels, suggesting that it may help regulate appetite and body weight .

Mechanism of Action

The mechanism of action of Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate are best contextualized against analogous nicotinate derivatives. Below is a comparative analysis based on substituent variations, physicochemical properties, and applications:

Substituent Variations and Physicochemical Properties

Compound Name Substituent (Position 2) Substituent (Position 6) Ester Group Molecular Formula Molecular Weight Key Physicochemical Properties
This compound Pyridin-3-yl Trifluoromethyl Methyl C₁₃H₉F₃N₂O₂ 298.22 g/mol Data limited; likely high lipophilicity
Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate Hydroxyl Trifluoromethyl Ethyl C₉H₈F₃NO₃ 235.16 g/mol Higher polarity due to -OH group
Methyl 6-(trifluoromethyl)nicotinate None Trifluoromethyl Methyl C₈H₆F₃NO₂ 205.13 g/mol MP: 61–62°C; BP: 209.4°C; Density: 1.331 g/cm³
Methyl 2-bromo-6-(trifluoromethyl)nicotinate Bromo Trifluoromethyl Methyl C₈H₅BrF₃NO₂ 284.03 g/mol Reactive due to bromine (leaving group)
Methyl 2-amino-6-(trifluoromethyl)nicotinate Amino Trifluoromethyl Methyl C₈H₇F₃N₂O₂ 220.15 g/mol Enhanced hydrogen-bonding capacity

Functional and Application Differences

  • The pyridin-3-yl group enables interactions with hydrophobic enzyme pockets.
  • Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate : The hydroxyl group increases polarity, making it suitable for derivatization into carboxylic acids or coordination complexes .
  • Methyl 6-(trifluoromethyl)nicotinate : Lacks substituents at position 2, simplifying its use as a precursor in agrochemicals or fluorescent dyes .
  • Methyl 2-bromo-6-(trifluoromethyl)nicotinate : Bromine at position 2 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • Thiazopyr (Methyl 2-(difluoromethyl)-4-isobutyl-6-(trifluoromethyl)nicotinate) : A herbicide with a thiazolyl group at position 5, demonstrating the agrochemical utility of trifluoromethyl nicotinates .

Biological Activity

Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, particularly the trifluoromethyl group and the pyridine ring, significantly influence its biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Structural Overview

The compound features a pyridine ring substituted at the 3-position with a methyl ester of nicotinic acid and a trifluoromethyl group at the 6-position. The molecular formula is C12H10F3N2O2C_{12}H_{10}F_3N_2O_2, with a molecular weight of approximately 300.24 g/mol. The trifluoromethyl group enhances lipophilicity and electronic properties, improving membrane penetration and receptor interaction .

The primary biological activities of this compound are attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These interactions can lead to various pharmacological effects, including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent .
  • Anti-inflammatory Properties : Preliminary studies suggest it may modulate inflammatory pathways, although detailed mechanisms are still under investigation .
  • Cytotoxic Effects : Some derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential for anticancer applications .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In comparative studies, it demonstrated significant activity against various strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 - 62.5 μg/mL
Escherichia coli31.25 - 62.5 μg/mL
Pseudomonas aeruginosa31.25 - 62.5 μg/mL
Candida albicans0.25 - 2 μg/mL

These findings suggest that the compound could serve as a lead for developing new antibiotics .

Cytotoxicity Studies

In vitro studies have indicated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, compounds were tested against various human cancer cell lines, revealing IC50 values that suggest potential efficacy in cancer treatment:

CompoundIC50 (μM)Cell Line Tested
Methyl derivative A45.69HeLa
Methyl derivative B45.81MCF7

These results highlight the importance of structural modifications in enhancing biological activity .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Karunanidhi et al. demonstrated that methyl derivatives showed comparable antimicrobial activity to standard antibiotics such as Amikacin .
  • Cytotoxicity Evaluation : Research published in MDPI highlighted the cytotoxic effects of similar compounds on hepatic stellate cells, indicating their potential in liver-related diseases .

Q & A

Q. What are the key synthetic routes for Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate, and what intermediates are critical?

Q. How can steric hindrance from the trifluoromethyl group be addressed during synthesis?

  • Methodological Answer : Steric hindrance can reduce reaction yields. Strategies include:
  • Catalyst Optimization : Use of copper catalysts to facilitate coupling reactions ().
  • Solvent Choice : Polar aprotic solvents like DMSO improve solubility of bulky intermediates ().
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during coupling ().
  • Protecting Groups : Temporary protection of the pyridine nitrogen (e.g., with Boc groups) reduces steric interference ().
    References :

Q. How should researchers resolve discrepancies in HPLC/LCMS data across studies?

  • Methodological Answer : Discrepancies may arise from varying analytical conditions. To resolve:
  • Standardize Conditions : Replicate retention times using identical columns (e.g., C18), mobile phases (e.g., acetonitrile/water with 0.1% TFA), and flow rates ().
  • Cross-Validate with NMR : Confirm structural consistency via ¹H/¹³C NMR when LCMS m/z values overlap (e.g., distinguishing isomers).
  • Control Experiments : Synthesize and test reference standards under the same conditions ().
    References :

Q. What mechanistic insights explain the reactivity of the pyridine ring in this compound?

Q. How to reconcile conflicting reports on synthetic yields for derivatives of this compound?

  • Methodological Answer : Yield variations often stem from:
  • Impurity Profiles : Unoptimized purification (e.g., column chromatography vs. recrystallization) affects isolated yields ().
  • Reagent Quality : Trace moisture in solvents or reagents like potassium fluoride () can quench reactions.
  • Scale Effects : Pilot-scale reactions () may underperform lab-scale due to heat/mass transfer limitations.
    Mitigation : Report yields with detailed reaction scales, purification methods, and reagent sources.
    References :

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate
Reactant of Route 2
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Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate

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